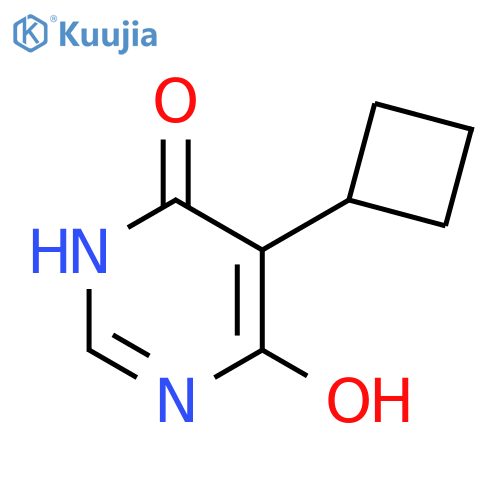

Cas no 1706451-13-9 (5-Cyclobutyl-pyrimidine-4,6-diol)

1706451-13-9 structure

商品名:5-Cyclobutyl-pyrimidine-4,6-diol

CAS番号:1706451-13-9

MF:C8H10N2O2

メガワット:166.177201747894

CID:5191192

5-Cyclobutyl-pyrimidine-4,6-diol 化学的及び物理的性質

名前と識別子

-

- 5-Cyclobutyl-pyrimidine-4,6-diol

-

- インチ: 1S/C8H10N2O2/c11-7-6(5-2-1-3-5)8(12)10-4-9-7/h4-5H,1-3H2,(H2,9,10,11,12)

- InChIKey: JEDPBMATZKIXIZ-UHFFFAOYSA-N

- ほほえんだ: C1=NC(O)=C(C2CCC2)C(=O)N1

5-Cyclobutyl-pyrimidine-4,6-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM508281-1g |

5-Cyclobutylpyrimidine-4,6-diol |

1706451-13-9 | 97% | 1g |

$1220 | 2023-01-09 |

5-Cyclobutyl-pyrimidine-4,6-diol 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

1706451-13-9 (5-Cyclobutyl-pyrimidine-4,6-diol) 関連製品

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量